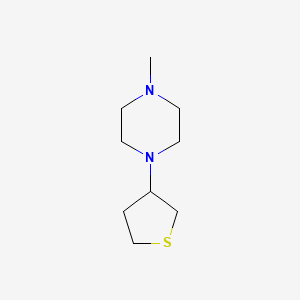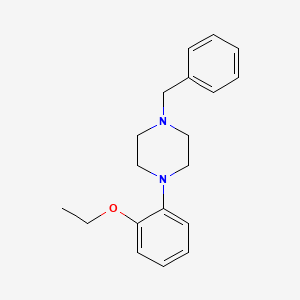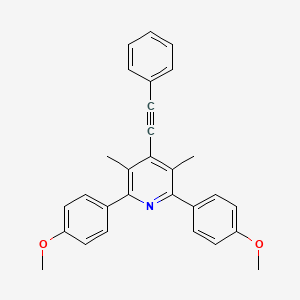![molecular formula C16H27NO B4925652 N-[3-(2-isopropylphenoxy)propyl]-1-butanamine](/img/structure/B4925652.png)
N-[3-(2-isopropylphenoxy)propyl]-1-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
IPPB is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It was first synthesized by researchers at the University of California, Los Angeles, in the early 2000s. Since then, it has been the subject of numerous scientific studies due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
IPPB acts by binding to beta-adrenergic receptors in the body, which are found in various tissues including the lungs, heart, and blood vessels. By binding to these receptors, IPPB causes the relaxation of smooth muscle, which leads to bronchodilation and increased blood flow.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPPB include bronchodilation, increased heart rate, and increased blood flow. These effects are mediated by the activation of beta-adrenergic receptors in the body. IPPB has also been shown to have anti-inflammatory properties, which may be useful in the treatment of respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of IPPB is its relatively simple synthesis method, which makes it easily accessible for use in lab experiments. Additionally, its bronchodilator properties make it a useful tool for studying respiratory physiology. However, one limitation is that its effects on the body are not well understood, and further research is needed to fully elucidate its mechanism of action.
Direcciones Futuras
There are several future directions for research on IPPB. One area of interest is its potential use in the treatment of respiratory diseases such as asthma and COPD. Additionally, its potential as a plant growth regulator and insecticide make it an attractive target for research in agriculture and environmental science. Finally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields.
In conclusion, IPPB is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have bronchodilator properties and anti-inflammatory properties. While further research is needed to fully understand its mechanism of action and potential applications, it is clear that IPPB is a promising compound that has the potential to make significant contributions to various fields.
Métodos De Síntesis
The synthesis of IPPB involves the reaction of 2-isopropylphenol with 3-bromopropylamine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
IPPB has been studied for its potential applications in various fields. In medicine, it has been shown to have bronchodilator properties and may be useful in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In agriculture, it has been studied for its potential use as a plant growth regulator and as a means of increasing crop yield. In environmental science, it has been studied for its potential use as a means of controlling insect populations.
Propiedades
IUPAC Name |
N-[3-(2-propan-2-ylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-4-5-11-17-12-8-13-18-16-10-7-6-9-15(16)14(2)3/h6-7,9-10,14,17H,4-5,8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJVONGHOAXOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-propan-2-ylphenoxy)propyl]butan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4925570.png)
![N-(3-fluorophenyl)-2-[(4-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4925580.png)
![{2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B4925581.png)

![N-(4-ethylbenzyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925607.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4925612.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4925620.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4925623.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4925639.png)

![2-[2-(1-adamantylcarbonyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B4925653.png)

![2-{[4-(2-tert-butyl-4-methylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4925658.png)